molecular formula C28H32N2O5 B11542804 2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Cat. No.: B11542804
M. Wt: 476.6 g/mol
InChI Key: CCAQJIWAUNAALL-RHANQZHGSA-N
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Description

2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the coupling of the hydrazinylidene moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.

Scientific Research Applications

2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-(2-{[4-(tert-butyl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
  • 2-[(Z)-(2-{[4-(isopropyl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Uniqueness

2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

[2-[(Z)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C28H32N2O5/c1-27(2,3)19-28(4,5)21-12-14-22(15-13-21)34-18-25(31)30-29-17-20-9-6-7-10-23(20)35-26(32)24-11-8-16-33-24/h6-17H,18-19H2,1-5H3,(H,30,31)/b29-17-

InChI Key

CCAQJIWAUNAALL-RHANQZHGSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC=CO3

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CO3

Origin of Product

United States

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